Cas no 119102-22-6 (methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate)
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid methyl ester
- 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
- methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
- BDBM50229533
- 1417546-08-7
- CHEMBL330709
- SCHEMBL3318136
- methyl1-azabicyclo[2.2.1]heptane-4-carboxylate
- L002184
- NHXCMSNCBQRPFQ-UHFFFAOYSA-N
- 119102-22-6
-
- Inchi: 1S/C8H13NO2/c1-11-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3
- InChI Key: NHXCMSNCBQRPFQ-UHFFFAOYSA-N
- SMILES: O(C)C(C12CCN(CC1)C2)=O
Computed Properties
- Exact Mass: 155.094628657g/mol
- Monoisotopic Mass: 155.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 29.5Ų
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWWD0001-100MG |
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate |
119102-22-6 | 95% | 100MG |
¥ 1,650.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWWD0001-250MG |
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate |
119102-22-6 | 95% | 250MG |
¥ 2,640.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWWD0001-500MG |
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate |
119102-22-6 | 95% | 500MG |
¥ 4,402.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWWD0001-1G |
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate |
119102-22-6 | 95% | 1g |
¥ 6,600.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWWD0001-5G |
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate |
119102-22-6 | 95% | 5g |
¥ 19,800.00 | 2023-03-15 | |
| Ambeed | A510547-1g |
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate |
119102-22-6 | 98+% | 1g |
$1142.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1565295-1g |
Methyl 1-azabicyclo[2.2.1]Heptane-4-carboxylate |
119102-22-6 | 98% | 1g |
¥11424.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWWD0001-100.0mg |
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate |
119102-22-6 | 95% | 100.0mg |
¥1650.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWWD0001-250.0mg |
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate |
119102-22-6 | 95% | 250.0mg |
¥2640.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWWD0001-500.0mg |
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate |
119102-22-6 | 95% | 500.0mg |
¥4401.0000 | 2025-04-12 |
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate Suppliers
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Methyl 1-Azabicyclo[2.2.1]heptane-4-Carboxylate (CAS No. 119102-22-6): An Overview of Its Structure, Synthesis, and Applications
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (CAS No. 119102-22-6) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, also known as methyl norbornane-4-carboxylate, is characterized by its unique bicyclic structure and the presence of a nitrogen atom in the ring, which imparts it with distinct chemical properties and reactivity.
The molecular formula of methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is C8H13NO2, and its molecular weight is approximately 155.19 g/mol. The compound features a seven-membered ring with a nitrogen atom at the 1-position and a carboxylate ester group at the 4-position, attached to a methyl group. This structure provides a rigid framework that can be exploited in various synthetic transformations and biological applications.
The synthesis of methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of norbornene with an azide reagent followed by reduction and esterification steps. Another method involves the cycloaddition of azomethine ylides to cyclohexene derivatives, which can be further modified to introduce the carboxylate ester group.
In recent years, methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate has found applications in various areas of medicinal chemistry and drug discovery. Its unique bicyclic structure makes it an attractive scaffold for the design of bioactive molecules, particularly those targeting G protein-coupled receptors (GPCRs) and ion channels. For instance, derivatives of this compound have been explored as potential modulators of GPCRs involved in pain signaling and neurodegenerative diseases.
One notable study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate derivatives as selective agonists for the μ-opioid receptor (MOR). The researchers found that these compounds exhibited high affinity and selectivity for MOR, making them promising candidates for the development of novel analgesic agents with reduced side effects compared to traditional opioids.
Beyond its applications in medicinal chemistry, methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate has also been utilized as a building block in organic synthesis due to its structural rigidity and functional group diversity. Its use in multicomponent reactions (MCRs) has been particularly noteworthy, where it serves as a key component for the construction of complex molecular architectures with potential therapeutic applications.
The physical properties of methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, such as its melting point, boiling point, and solubility, are important considerations for its handling and storage in laboratory settings. The compound is generally stable under standard conditions but should be stored away from strong acids and bases to prevent degradation.
In conclusion, methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (CAS No. 119102-22-6) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features make it an attractive scaffold for the development of bioactive molecules, particularly those targeting important biological targets such as GPCRs and ion channels. As research in this area continues to advance, it is likely that new derivatives and applications of this compound will emerge, further expanding its utility in various scientific fields.
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